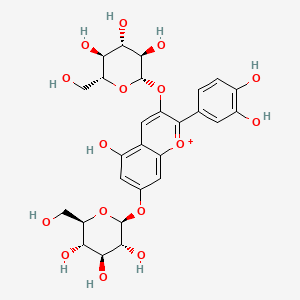

cyanidin 3,7-di-O-beta-D-glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

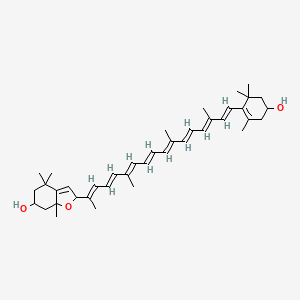

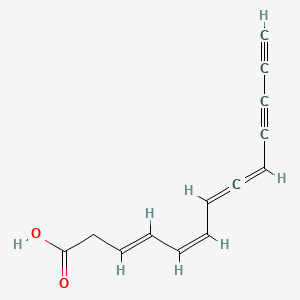

Cyanidin 3,7-di-O-beta-D-glucoside is an anthocyanin cation that is cyanidin(1+) carrying two beta-D-glucosyl residues at positions 3 and 7. It is a beta-D-glucoside and an anthocyanin cation. It derives from a cyanidin cation. It is a conjugate acid of a cyanidin 3,7-di-O-beta-D-glucoside betaine.

Aplicaciones Científicas De Investigación

Anticancer and Antioxidant Activity

Cyanidin derivatives, including cyanidin 3,7-di-O-beta-D-glucoside, have shown promise in anticancer and antioxidant activities. These compounds can interact with cell-mimic membranes, reflecting tumor cell membrane composition, and exhibit high antioxidant activity. Such interactions are crucial for understanding their potential in cancer treatment and prevention (Strugała, Dudra, & Gabrielska, 2016).

Cardiovascular Health

Cyanidin-3-O-beta-glucoside (C3G) has been studied for its effects on cardiovascular health, particularly on endothelial function. It induces heme oxygenase-1 and endothelial nitric oxide synthase in cultured endothelial cells, suggesting potential protective effects against endothelial dysfunction (Sorrenti et al., 2007).

Diabetes Management

Cyanidin and its glycosides, including cyanidin 3,7-di-O-beta-D-glucoside, have been identified as potential candidates for diabetes management. They demonstrate specific inhibitory effects on intestinal α-glucosidases and pancreatic α-amylase, enzymes critical in carbohydrate digestion and glucose absorption (Akkarachiyasit, Charoenlertkul, Yibchok-anun, & Adisakwattana, 2010).

Obesity and Metabolic Health

Research on cyanidin-3-O-β-glucoside has indicated its potential role in combating obesity by regulating lipid metabolism. It was found to inhibit lipoprotein lipase activity in adipocytes, suggesting its use in managing obesity-related issues (Hao, 2012).

Neuroprotection and Antidiabetic Effects

Cyanidin-3-O-glucoside has shown inhibitory effects on enzymes involved in neurodegenerative and metabolic diseases. Its role in inhibiting monoamine oxidase A, tyrosinase, and fatty acid amide hydrolase, along with its antioxidant properties, highlights its potential as a neuroprotective and antidiabetic agent (Cásedas et al., 2019).

Inflammatory Bowel Disease

The compound has been evaluated for its anti-inflammatory properties, particularly in the context of inflammatory bowel disease. It shows a reduction in cytokine-induced inflammation in intestinal cells, suggesting a higher anti-inflammatory efficiency compared to certain anti-inflammatory drugs (Serra et al., 2012).

In Vivo Antioxidant Activity

In vivo studies have demonstrated that cyanidin 3-O-beta-D-glucoside acts as a potent antioxidant under oxidative stress conditions, potentially offering protective effects against various oxidative stress-related diseases (Tsuda, Horio, & Osawa, 2000).

Synthesis and Stabilization Techniques

Advancements in the synthesis and stabilization of cyanidin 3,7-di-O-beta-D-glucoside have been explored. Novel methods have been developed to enhance its stability and bioavailability, broadening its potential applications in nutraceuticals and functional foods (Sun et al., 2021).

Propiedades

Nombre del producto |

cyanidin 3,7-di-O-beta-D-glucoside |

|---|---|

Fórmula molecular |

C27H31O16+ |

Peso molecular |

611.5 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-7-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C27H30O16/c28-7-17-19(33)21(35)23(37)26(42-17)39-10-4-13(31)11-6-16(41-27-24(38)22(36)20(34)18(8-29)43-27)25(40-15(11)5-10)9-1-2-12(30)14(32)3-9/h1-6,17-24,26-29,33-38H,7-8H2,(H2-,30,31,32)/p+1/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1 |

Clave InChI |

ULXBEUBSYSSVTP-ZOTFFYTFSA-O |

SMILES isomérico |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

SMILES canónico |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1230855.png)

![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1230857.png)

![[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1230865.png)

![(NE)-N-[1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B1230872.png)

![(2R)-4-[(2S)-9-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1230873.png)